2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide
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Overview
Description
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide is a fluorinated derivative of pyrrolidine, which is a heterocyclic organic compound
Preparation Methods
The synthesis of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide typically involves multiple steps. One common method includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, followed by catalytic hydrogenation to reduce the double bond and eliminate the hydroxy group. This process results in the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which serves as an intermediate in the synthesis of the fluorinated derivative .
Chemical Reactions Analysis
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Catalytic hydrogenation is a common method used to reduce double bonds and eliminate hydroxy groups.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated derivatives.
Biology: The compound’s interaction with biological systems, particularly its potential as a sigma-1 receptor modulator, is of interest.
Industry: The compound’s fluorinated nature makes it valuable in the development of materials with specific properties, such as increased lipophilicity and bioavailability.
Mechanism of Action
The mechanism of action of 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide involves its interaction with sigma-1 receptors in the central nervous system. These receptors are located at the endoplasmic reticulum membrane and regulate calcium ion influx from the endoplasmic reticulum to the mitochondria. This regulation is crucial for various brain cell functions .
Comparison with Similar Compounds
Similar compounds to 2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide include:
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: Another fluorinated derivative with similar pharmacological properties.
Piracetam: A nootropic drug that serves as a basis for the synthesis of various derivatives, including the compound .
Benzazepine derivatives: These compounds act as dopamine receptor D1 agonists or antagonists and share structural similarities with the compound.
The uniqueness of this compound lies in its specific fluorinated structure, which enhances its lipophilicity, electronegativity, basicity, and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H16FN3O |
---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-[4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C8H16FN3O/c1-11-3-7-2-6(9)4-12(7)5-8(10)13/h6-7,11H,2-5H2,1H3,(H2,10,13) |
InChI Key |
YRWZSKSUQWQIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1CC(=O)N)F |
Origin of Product |
United States |
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